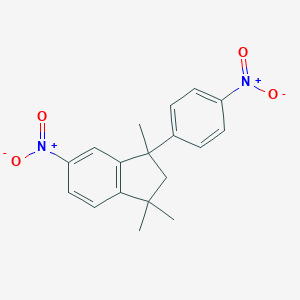
N-(2-fluorophenyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-2-phenoxypropanamide, also known as FPPP, is a chemical compound that has gained attention in the field of scientific research due to its potential as a psychoactive substance. FPPP is a synthetic compound that belongs to the class of amides and is structurally similar to phentermine, a prescription weight loss medication.
Mechanism of Action
N-(2-fluorophenyl)-2-phenoxypropanamide works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in a stimulant effect. N-(2-fluorophenyl)-2-phenoxypropanamide also has an affinity for the serotonin transporter, although its effects on serotonin levels are not well understood.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-2-phenoxypropanamide has been shown to have stimulant effects on the central nervous system. Studies have shown that N-(2-fluorophenyl)-2-phenoxypropanamide can increase locomotor activity and cause hyperactivity in animals. N-(2-fluorophenyl)-2-phenoxypropanamide has also been shown to increase heart rate and blood pressure in animals. These effects suggest that N-(2-fluorophenyl)-2-phenoxypropanamide has potential as a treatment for ADHD and other related disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-fluorophenyl)-2-phenoxypropanamide is that it is relatively easy to synthesize and can be obtained in a laboratory setting. However, N-(2-fluorophenyl)-2-phenoxypropanamide is a controlled substance in many countries and requires a license to be obtained for research purposes. Additionally, the psychoactive effects of N-(2-fluorophenyl)-2-phenoxypropanamide make it difficult to conduct research in a controlled manner.
Future Directions
There are several potential future directions for research on N-(2-fluorophenyl)-2-phenoxypropanamide. One area of interest is the potential use of N-(2-fluorophenyl)-2-phenoxypropanamide as a treatment for ADHD and other related disorders. Further research is needed to determine the safety and efficacy of N-(2-fluorophenyl)-2-phenoxypropanamide as a treatment for these conditions. Another area of interest is the potential use of N-(2-fluorophenyl)-2-phenoxypropanamide in the field of neuroscience. N-(2-fluorophenyl)-2-phenoxypropanamide may have applications in the study of neurotransmitter systems and their role in behavior and cognition. Finally, research on the potential side effects and long-term effects of N-(2-fluorophenyl)-2-phenoxypropanamide use is needed to ensure the safety of this compound.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-2-phenoxypropanamide involves the reaction of 2-fluorophenylpropanoic acid with phenoxypropanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to yield N-(2-fluorophenyl)-2-phenoxypropanamide. The synthesis of N-(2-fluorophenyl)-2-phenoxypropanamide is a relatively straightforward process and can be carried out in a laboratory setting.
Scientific Research Applications
N-(2-fluorophenyl)-2-phenoxypropanamide has been the subject of scientific research due to its potential as a psychoactive substance. Studies have shown that N-(2-fluorophenyl)-2-phenoxypropanamide has stimulant properties and can increase dopamine and norepinephrine levels in the brain. These effects make N-(2-fluorophenyl)-2-phenoxypropanamide a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other related disorders.
properties
CAS RN |
6187-06-0 |
|---|---|
Product Name |
N-(2-fluorophenyl)-2-phenoxypropanamide |
Molecular Formula |
C15H14FNO2 |
Molecular Weight |
259.27 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C15H14FNO2/c1-11(19-12-7-3-2-4-8-12)15(18)17-14-10-6-5-9-13(14)16/h2-11H,1H3,(H,17,18) |
InChI Key |
FOMSAFIEOXGYOB-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1F)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187238.png)